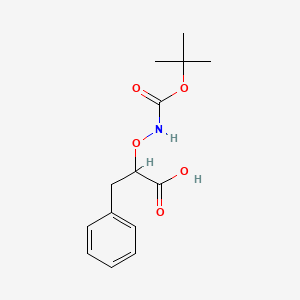
N-Boc-2-Aminooxy-3-phenyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-Aminooxy-3-phenyl-propionic acid is a derivative of amino acids where the amino group is protected by a t-butyloxycarbonyl (Boc) group. This protection strategy is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while other reactions are carried out on the molecule. The Boc group can be removed under acidic conditions once the desired modifications to the amino acid have been completed.
Synthesis Analysis
The synthesis of N-Boc-α,α-disubstituted α-amino acids, which are structurally related to N-Boc-2-Aminooxy-3-phenyl-propionic acid, has been described using a new enantioselective method. The process involves the preparation of diastereomerically pure 3,3-disubstituted allyl alcohols, followed by Sharpless epoxidation and nucleophilic ring-opening to give 3-azido-1,2-diols. Subsequent hydrogenation and in situ protection yield the N-Boc-3-amino-1,2-diols, which are then oxidatively cleaved to the desired N-Boc-α-amino acids .
Molecular Structure Analysis
The molecular structure of N-Boc-2-Aminooxy-3-phenyl-propionic acid includes a Boc-protected amino group and a phenyl group as a substituent on the propionic acid backbone. The presence of the aminooxy functional group is significant as it allows for chemoselective reactions, particularly in the synthesis of glycopeptide mimics .
Chemical Reactions Analysis
Chemoselective reactions are a key feature of amino acids with N-alkylaminooxy side chains. For instance, the reaction of reducing sugars with peptides containing these amino acids can yield glycoconjugates that mimic natural O-linked glycopeptides. The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, a related compound, demonstrates the utility of the N-alkylaminooxy strategy in the rapid synthesis of neoglycopeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-2-Aminooxy-3-phenyl-propionic acid are influenced by the Boc group, which provides stability to the molecule during synthesis and functionalization. The Boc group can be selectively removed under acidic conditions without affecting other sensitive functional groups, such as the cyanomethyl ester, as demonstrated in the synthesis of various natural and unnatural amino acid cyanomethyl esters . This selective deprotection allows for high yield and purity in the final deprotected amino esters.
Aplicaciones Científicas De Investigación
Synthesis Applications
N-Boc-2-Aminooxy-3-phenyl-propionic acid plays a crucial role in the synthesis of various chemical compounds. It has been used in the synthesis of syn- and anti-1,2-amino alcohols through regioselective ring opening reactions, showcasing its versatility in organic synthesis (Bach & Schröder, 1997). Additionally, its application in the tert-butoxycarbonylation of amines highlights its utility in protecting amino groups during peptide synthesis, demonstrating its significance in biochemical applications (Heydari et al., 2007).
Peptide Synthesis
In peptide synthesis, N-Boc-2-Aminooxy-3-phenyl-propionic acid is instrumental. It enables the native chemical ligation at phenylalanine, a critical step in synthesizing complex peptides and proteins (Crich & Banerjee, 2007). The compound is also used in synthesizing N-Boc-protected amino acids, which are vital for peptide bond formation and peptide synthesis (Robin et al., 1995).
Organic Functionalization
N-Boc-2-Aminooxy-3-phenyl-propionic acid is also employed in the organic functionalization of surfaces. For instance, it has been used for covalent tethering to glassy carbon electrodes, demonstrating its potential in material science and electrochemical applications (Chrétien et al., 2008).
Pharmaceutical Applications
In the pharmaceutical industry, the compound is utilized for synthesizing modified peptides and biologically active heterocyclic derivatives, highlighting its relevance in drug development and medicinal chemistry (Baburaj & Thambidurai, 2012).
Mecanismo De Acción
The mechanism of action of Boc-protected compounds is largely dependent on their application. In the context of peptide synthesis, the Boc group serves as a temporary protection for the α-amino group . It can be easily converted into the free amines, making this protocol more applicable in multistep reactions .
Direcciones Futuras
The use of Boc-protected compounds continues to play an important role in peptide synthesis and other areas of organic chemistry . Future research may focus on developing new methods for the synthesis and deprotection of Boc-protected compounds, as well as exploring their applications in the synthesis of complex molecules .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oxy-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)19-13(18)15-20-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALHAAURVILEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B3000115.png)
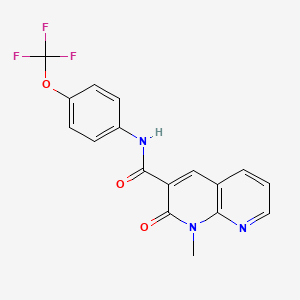
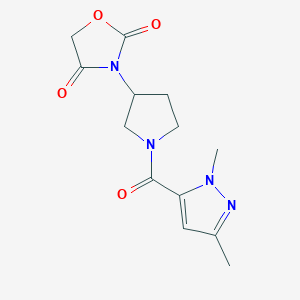
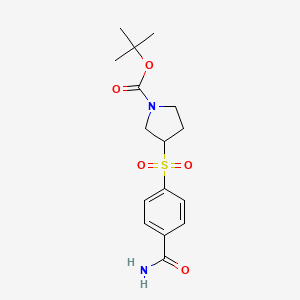
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)
![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)
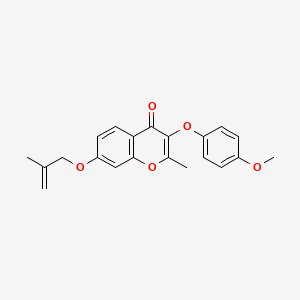
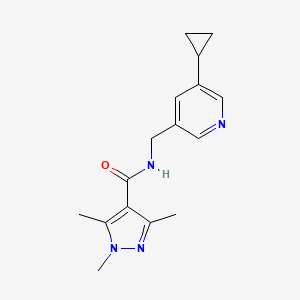
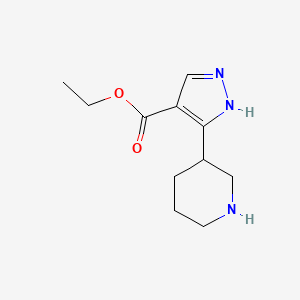

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)